

Application Note: Quantification of Cefixime in Human Plasma by UPLC-MS/MS

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Compound of Interest

Compound Name: **CEFIXIME**

Cat. No.: **B193813**

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Abstract

This application note describes a sensitive and robust UPLC-MS/MS method for the quantitative analysis of **cefixime** in human plasma. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, providing a reliable and high-throughput solution for pharmacokinetic studies and therapeutic drug monitoring. The method has been validated according to regulatory guidelines and demonstrates excellent linearity, accuracy, precision, and recovery.

Introduction

Cefixime is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate and reliable quantification of **cefixime** in human plasma is crucial for pharmacokinetic and bioequivalence studies.^{[1][2]} This application note presents a detailed protocol for a UPLC-MS/MS method that offers high sensitivity and specificity for the determination of **cefixime** in human plasma.

Experimental Materials and Reagents

- **Cefixime** reference standard

- **Cefixime**-¹³C,¹⁵N₂ (Internal Standard, IS)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium formate
- Formic acid
- Trichloroacetic acid
- Human plasma (K₃EDTA)
- Deionized water

Equipment

- UPLC system (e.g., Agilent 1200 series or equivalent)
- Tandem mass spectrometer (e.g., API 4000 or equivalent)
- Analytical column (e.g., ACE C18, 50 x 4.6 mm, 5 μ m)
- Microcentrifuge
- Vortex mixer

Protocols

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions (1 mg/mL): Prepare stock solutions of **cefixime** and the internal standard (IS), **Cefixime**-¹³C,¹⁵N₂, by dissolving the appropriate amount of each compound in methanol.
- Working Solutions: Prepare working solutions of **cefixime** by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

- Calibration Standards and QC Samples: Prepare calibration standards and quality control samples by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.[1][2]

Sample Preparation (Protein Precipitation)

- To 200 μ L of plasma sample (calibration standard, QC, or unknown sample), add 200 μ L of 5% w/v trichloroacetic acid containing the internal standard.[1]
- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 rpm for 5 minutes.
- Transfer the supernatant to an autosampler vial.
- Inject 2 μ L of the supernatant into the UPLC-MS/MS system.[1]

UPLC Conditions

Parameter	Value
Column	ACE C18 (50 x 4.6 mm, 5 μ m)
Mobile Phase	1.0 mM Ammonium formate : Methanol (1:1, v/v)
Flow Rate	0.7 mL/min
Column Temperature	40 °C
Injection Volume	2 μ L
Run Time	1 min

Table 1: UPLC Parameters[1][2]

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Cefixime: m/z 453.9 → 126.1, Cefixime- ¹³ C, ¹⁵ N ₂ (IS): m/z 456.9 → 129.1
Ion Source Voltage	5500 V
Evaporation Temp.	600 °C
Curtain Gas	12
Collision Gas (CAD)	10
Gas 1	55
Gas 2	40

Table 2: Mass Spectrometry Parameters[\[1\]](#)[\[2\]](#)

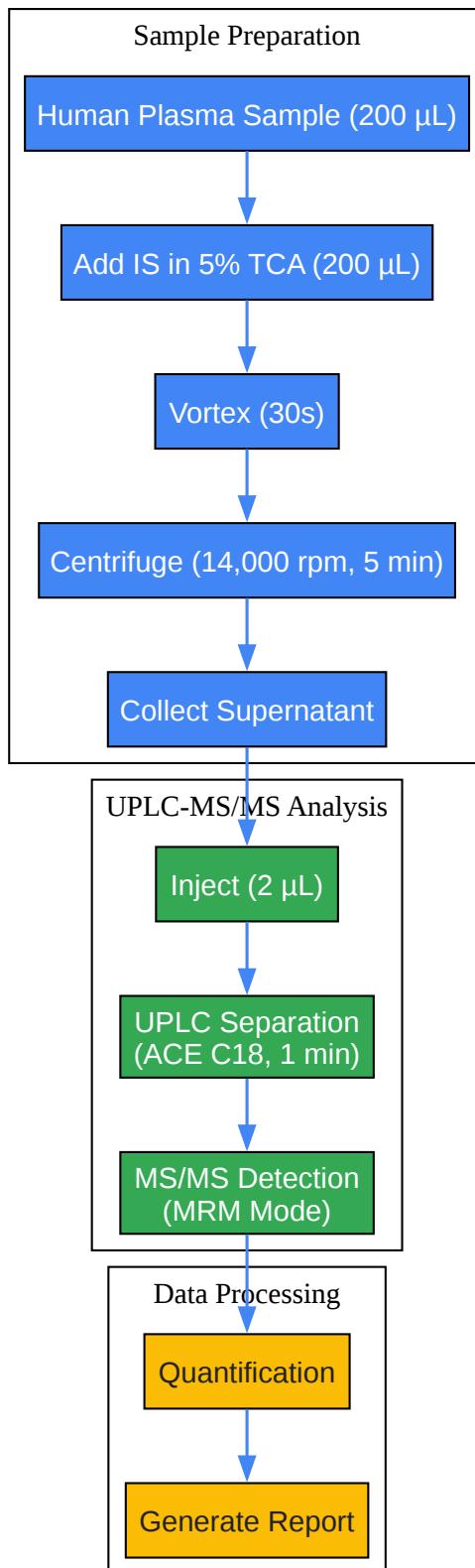
Method Validation Data

The method was validated according to the European Medicines Agency (EMA) and US Food and Drug Administration (FDA) guidelines.[\[1\]](#)

Parameter	Result
Linearity Range	0.07 - 7.0 µg/mL [1]
Lower Limit of Quantification (LLOQ)	0.07 µg/mL [1]
Intra-day Precision (%RSD)	< 12.7% [3]
Inter-day Precision (%RSD)	< 12.7% [3]
Accuracy (%RE)	Within ±2.0% [3]
Recovery	66.66%

Table 3: Summary of Method Validation Parameters

Experimental Workflow



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Caption: Experimental workflow for **cefixime** quantification.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of **cefixime** in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The method has been thoroughly validated and meets the requirements for bioanalytical method validation.

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